2-Phosphonovaleric acid
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Overview
Description
It is primarily known for its role as a selective N-methyl-D-aspartate (NMDA) receptor antagonist, which competitively inhibits the ligand (glutamate) binding site of NMDA receptors . This compound is crucial in studying various cellular processes and has significant applications in neuroscience research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phosphonovaleric acid typically involves the reaction of appropriate amino acids with phosphorous reagents. One common method includes the use of phosphorous trichloride and water to introduce the phosphonic acid group into the amino acid structure .
Industrial Production Methods: Industrial production of this compound often employs large-scale synthesis techniques, ensuring high purity and yield. The process involves stringent reaction conditions and purification steps to obtain the desired product with minimal impurities .
Chemical Reactions Analysis
Types of Reactions: 2-Phosphonovaleric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the phosphonic acid group to phosphine derivatives.
Substitution: The amino group in this compound can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Reagents such as alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include phosphonic acid derivatives, phosphine compounds, and substituted amino acids .
Scientific Research Applications
2-Phosphonovaleric acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is employed in studies involving cellular processes and neurotransmission.
Medicine: It serves as a tool in neuroscience research to study NMDA receptor functions and related neurological disorders.
Industry: this compound is used in the development of pharmaceuticals and other chemical products .
Mechanism of Action
2-Phosphonovaleric acid exerts its effects by selectively blocking NMDA receptors. It competitively inhibits the binding of glutamate to these receptors, preventing the activation of the receptor and subsequent calcium influx into the cell. This action is crucial in modulating synaptic plasticity and preventing excitotoxicity, which is associated with various neurological disorders .
Comparison with Similar Compounds
- 2-Amino-5-phosphonopentanoic acid
- DL-2-Amino-5-phosphonovaleric acid
- AP7 (2-Amino-7-phosphonoheptanoic acid)
Comparison: 2-Phosphonovaleric acid is unique due to its high selectivity for NMDA receptors and its competitive inhibition mechanism. Compared to similar compounds, it offers a more targeted approach in studying NMDA receptor functions and related cellular processes .
Properties
CAS No. |
5650-83-9 |
---|---|
Molecular Formula |
C5H11O5P |
Molecular Weight |
182.11 g/mol |
IUPAC Name |
2-phosphonopentanoic acid |
InChI |
InChI=1S/C5H11O5P/c1-2-3-4(5(6)7)11(8,9)10/h4H,2-3H2,1H3,(H,6,7)(H2,8,9,10) |
InChI Key |
XFDMUBAPCIJDBR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(=O)O)P(=O)(O)O |
Origin of Product |
United States |
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